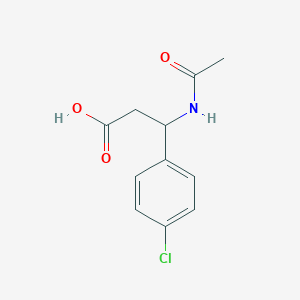

3-Acetamido-3-(4-chlorophenyl)propanoic acid

Description

Properties

IUPAC Name |

3-acetamido-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJFYCQGHIHUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589641 | |

| Record name | 3-Acetamido-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197785-38-9 | |

| Record name | 3-Acetamido-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-3-acetamidopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-3-(4-chlorophenyl)propanoic acid typically involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as sodium acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-3-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Acetamido-3-(4-chlorophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Acetamido-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Molecular Properties

The following table summarizes key structural and physicochemical differences between 3-acetamido-3-(4-chlorophenyl)propanoic acid and related compounds:

Key Observations :

- Electron-withdrawing effects: The 4-chlorophenyl group enhances the acidity of the carboxylic acid compared to the non-halogenated phenyl analogue .

- The methyl ester derivative (CAS 810670-03-2) lacks the acidic proton, making it more lipophilic .

Biological Activity

3-Acetamido-3-(4-chlorophenyl)propanoic acid is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClN\O

- Molecular Weight : 227.67 g/mol

The presence of an acetamido group and a chlorophenyl moiety contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in the development of new antibacterial agents.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism may involve modulation of inflammatory pathways through interaction with specific receptors or enzymes.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Hydrogen Bonding : The acetamido group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.

- Hydrophobic Interactions : The chlorophenyl group can engage in hydrophobic interactions with protein structures, enhancing binding affinity and specificity.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed promising results, indicating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

- Anti-inflammatory Research : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory effects.

Comparison with Similar Compounds

To understand the specificity and uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propanoic acid | Structure | Different reactivity profile |

| 2-Acetamido-3-(4-chlorophenyl)propanoic acid | Structure | Altered interaction dynamics |

| 3-Acetamido-3-(2-chlorophenyl)propanoic acid | Structure | Variations in biological effects |

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 3-acetamido-3-(4-chlorophenyl)propanoic acid, and how are they characterized experimentally?

- Answer : The compound’s structure includes a propanoic acid backbone substituted with an acetamido group and a 4-chlorophenyl ring. Key properties include its dissociation constant (pKa), solubility, and stereochemistry.

- Methodology :

- Structural confirmation : Use nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- pKa determination : Employ potentiometric titration or UV-spectrophotometric methods under controlled pH conditions (e.g., as done for structurally related 3-(4-chlorophenyl)propanoic acid, pKa = 4.61 at 25°C) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Synthesis typically involves:

- Step 1 : Coupling 4-chlorophenyl precursors (e.g., 3-(4-chlorophenyl)propanoic acid) with acetamide via amidation.

- Step 2 : Purification using recrystallization or column chromatography.

- Critical parameters : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity to avoid side reactions like hydrolysis of the acetamido group .

Q. How can researchers validate the purity of this compound in experimental settings?

- Answer : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

- Method validation :

- Column : C18 stationary phase.

- Mobile phase : Gradient of acetonitrile and phosphate buffer (pH 2.5–3.5).

- Detection : 210–230 nm for optimal sensitivity.

- Validation parameters : Precision (RSD < 2%), linearity (R² > 0.995), and limit of detection (LOD < 0.1 µg/mL) .

Advanced Research Questions

Q. How can molecular docking studies be applied to investigate the interaction of this compound with biological targets?

- Answer :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., proteases or kinases) using the compound’s 3D structure.

- Step 2 : Analyze binding affinity (ΔG) and interactions with critical residues (e.g., hydrogen bonds with catalytic sites).

- Case study : Analogous compounds like STOCK1N-69160 (a 4-chlorophenylpropanoic acid derivative) showed strong binding to SARS-CoV PLpro via interactions with Glu167 and Tyr268 .

Q. What computational methods are suitable for predicting the stability of this compound in aqueous solutions?

- Answer :

- Molecular dynamics (MD) simulations : Use GROMACS or AMBER to model solvation dynamics and degradation pathways.

- Key metrics : Root-mean-square deviation (RMSD) for backbone stability and solvent-accessible surface area (SASA) for aggregation propensity.

- Validation : Compare simulated degradation products (e.g., hydrolysis of acetamido group) with experimental HPLC data .

Q. How can researchers resolve contradictions between experimental and computational data for physicochemical properties (e.g., pKa)?

- Answer :

- Scenario : Discrepancies between experimental pKa (e.g., 4.61) and quantum mechanical (QM) predictions.

- Resolution :

Reassess computational parameters (e.g., solvent model in COSMO-RS).

Validate with alternative experimental techniques (e.g., capillary electrophoresis).

Account for steric effects from the 4-chlorophenyl group, which may alter electron distribution .

Q. What strategies are effective for impurity profiling of this compound under varying pH conditions?

- Answer :

- Degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions.

- Analytical workflow :

- Use LC-MS to identify impurities (e.g., deacetylated or chlorophenyl-cleaved derivatives).

- Quantify degradation kinetics via Arrhenius plots to predict shelf-life .

Q. How does the substitution pattern (e.g., acetamido vs. amino groups) influence the biological activity of 3-(4-chlorophenyl)propanoic acid derivatives?

- Answer :

- Structure-activity relationship (SAR) :

- Acetamido group : Enhances metabolic stability compared to amino derivatives (e.g., 3-amino-3-(4-chlorophenyl)propanoic acid).

- Chlorophenyl ring : Increases lipophilicity and membrane permeability.

- Experimental validation : Compare IC50 values in enzyme inhibition assays (e.g., for proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.